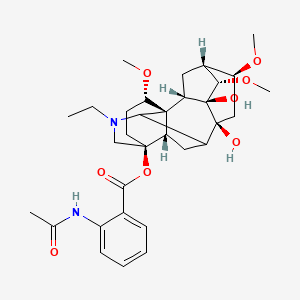

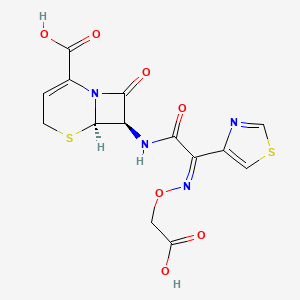

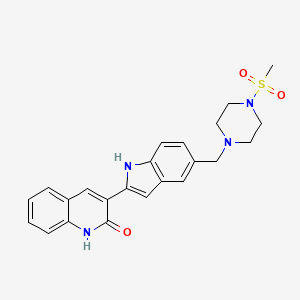

![molecular formula C14H12N4OS2 B1242135 4-{[(E)-(3-methoxyphenyl)methylidene]amino}-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol CAS No. 477863-28-8](/img/structure/B1242135.png)

4-{[(E)-(3-methoxyphenyl)methylidene]amino}-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar 1,2,4-triazole derivatives often involves multi-step processes starting from basic aromatic compounds or acids. For example, in one study, the synthesis involved the esterification of 4-amino benzoic acid, followed by a series of reactions including treatment with hydrazine hydrate, ethanolic KOH, and CS2, leading to the formation of the triazole derivative (Rajurkar, Deshmukh, & Sonawane, 2016).

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is characterized by the presence of a triazole ring, often substituted with various groups. X-ray crystallography is commonly used to analyze these structures, revealing details about bond lengths, angles, and molecular conformations. For example, one study analyzed the crystal structure of a related compound, identifying key structural features (Ding et al., 2008).

Chemical Reactions and Properties

1,2,4-triazole derivatives undergo various chemical reactions, including alkylation, cyclization, and condensation with aldehydes. These reactions are often employed to synthesize derivatives with specific desired properties. For instance, alkylation and cyclization reactions were used to synthesize compounds with anti-inflammatory activity (Labanauskas et al., 2004).

Physical Properties Analysis

The physical properties of 1,2,4-triazole derivatives, such as melting points, solubility, and crystal structure, are key for their applications. These properties are generally determined using spectroscopic methods and crystallography. For example, a study on a related triazole compound examined its crystal properties using X-ray diffraction (Zhou et al., 2007).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and potential biological activity, are essential in determining the applications of 1,2,4-triazole derivatives. Spectroscopic and computational studies often reveal these properties. For instance, a study on 4AHT, a similar triazole compound, used density functional theory to analyze its reactivity and potential biological activities (Srivastava et al., 2016).

Applications De Recherche Scientifique

Synthesis and Antimicrobial Evaluation

- A study by Rajurkar et al. (2016) focused on synthesizing derivatives of 1,2,4-triazole-3-thiol, including compounds structurally similar to 4-{[(E)-(3-methoxyphenyl)methylidene]amino}-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol. These compounds demonstrated significant in vivo antimicrobial activity against various bacteria and fungi, highlighting their potential in developing new antimicrobial agents Rajurkar et al., 2016.

Antimicrobial Activities of Triazole Derivatives

- Bektaş et al. (2007) synthesized new 1,2,4-triazole derivatives, showing good to moderate antimicrobial activities against tested microorganisms. This research underscores the relevance of triazole derivatives in antimicrobial drug development Bektaş et al., 2007.

Corrosion Inhibition in Metals

- A study by Bentiss et al. (2009) explored the use of a similar compound, 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, as a corrosion inhibitor for mild steel in hydrochloric acid. The compound showed high efficiency in protecting steel from acidic corrosion, indicating potential applications in material science Bentiss et al., 2009.

Synthesis and Crystal Structure Analysis

- Zhou et al. (2007) synthesized novel Schiff bases from 4H-1,2,4-triazole derivatives and investigated their crystal structures. This research provides insights into the structural properties of triazole derivatives, which can be crucial for their application in various fields Zhou et al., 2007.

Cholinesterase Inhibitors for Neurodegenerative Diseases

- Arfan et al. (2018) conducted research on S-alkylated 4H-1,2,4-triazole-3-thiols as cholinesterase inhibitors, indicating potential applications in treating neurodegenerative diseases like Alzheimer's Arfan et al., 2018.

Orientations Futures

Mécanisme D'action

Mode of Action

Given its structural similarity to other thiazole derivatives, it may interact with its targets through similar mechanisms, such as binding to active sites or allosteric sites, leading to changes in the target’s function .

Biochemical Pathways

Thiazole derivatives, in general, have been found to impact a variety of biological pathways, including those involved in antimicrobial, antifungal, and antiviral activities .

Result of Action

Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and the specific biological environment within which the compound is acting.

Propriétés

IUPAC Name |

4-[(E)-(3-methoxyphenyl)methylideneamino]-3-thiophen-2-yl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4OS2/c1-19-11-5-2-4-10(8-11)9-15-18-13(16-17-14(18)20)12-6-3-7-21-12/h2-9H,1H3,(H,17,20)/b15-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLIGEMBNADNKAK-OQLLNIDSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C=NN2C(=NNC2=S)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)/C=N/N2C(=NNC2=S)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

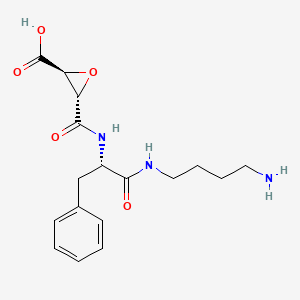

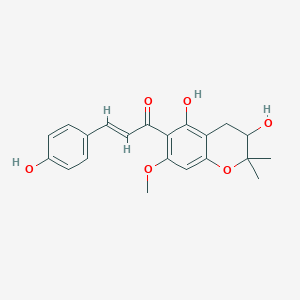

![1-[(E)-(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methylideneamino]-3-propan-2-ylthiourea](/img/structure/B1242054.png)

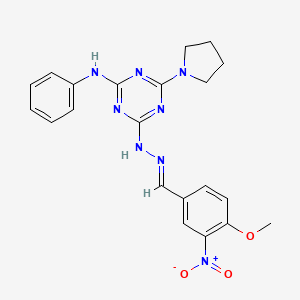

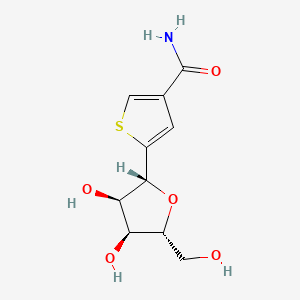

![N-[3-(3-chloro-2-methylphenyl)oxatriazol-3-ium-5-yl]methanesulfonamide](/img/structure/B1242064.png)

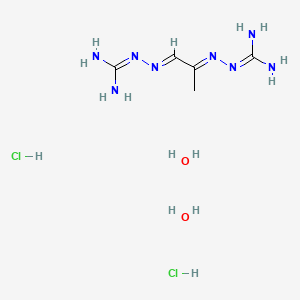

![3-[[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]methyl]-2,5-dihydroxycyclohexa-2,5-diene-1,4-dione](/img/structure/B1242066.png)

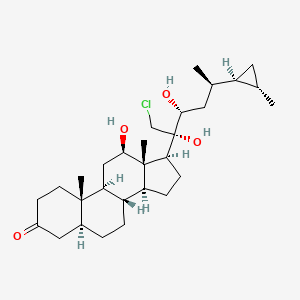

![(1R,3S,5Z)-5-[(2E)-2-[(1R,3As,7aR)-1-[(2R)-3-ethoxy-7-ethyl-7-hydroxynon-4-yn-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1242068.png)